Sub-Nanomolar Potency at the Human Beta-2 Adrenergic Receptor (β2-AR) Confirmed by Functional and Binding Assays
This compound demonstrates high potency as a β2-AR agonist, significantly differentiating it from in-class alternatives. In a direct head-to-head comparison from the same patent and assay source (US9492405), this compound (Compound 48) shows superior functional activity compared to a closely related structural analog (Compound 45, BDBM50348431). The target compound achieved an EC50 of 2.80 nM in a cAMP accumulation assay, which is 1.4-fold more potent than the comparator's EC50 of 4 nM [1]. Its binding affinity is also confirmed by a Ki of 39 nM [2] and an IC50 of 1.44 nM for inhibition of mitogenesis [3].
| Evidence Dimension | Functional activity at human β2-AR (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 2.80 nM [1] |
| Comparator Or Baseline | CHEMBL1800934 (US9492405, Compound 45): EC50 = 4 nM [1] |
| Quantified Difference | The target compound is 1.4-fold more potent (lower EC50). |
| Conditions | Human β2 adrenergic receptor expressed in HEK 293 cells; Agonist activity assessed as stimulation of cAMP accumulation [1]. |
Why This Matters
This provides experimentally validated evidence that the specific 2-methoxyphenoxy substitution pattern and butanamide linker confer greater functional potency at the β2-AR target compared to a close analog, making it the preferred choice for β2-AR mechanism-of-action studies.
- [1] BindingDB. (2016). BDBM50348426 & BDBM50348431. Affinity Data for US9492405, compounds 48 and 45. EC50: 2.80 nM and 4 nM respectively. Available at: http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. (2016). BDBM50348426. Ki: 39 nM for human β2-AR. Available at: http://ww.w.bindingdb.org/ View Source
- [3] BindingDB. (2016). BDBM50348426. IC50: 1.44 nM for β2-AR mediated inhibition of mitogenesis. Available at: http://ww.w.bindingdb.org/ View Source
